Lipophilicity & H-Bond Donors: Disubstituted vs. Monosubstituted Thioureas
The target compound N-benzyl-N′-allylthiourea possesses two hydrogen-bond donor sites (both thiourea NH groups) and an XLogP3 of 2.0, which places it in a distinct physicochemical space relative to its monosubstituted analogs [1]. N-Allylthiourea (CAS 109-57-9; C₄H₈N₂S) has an XLogP3 of approximately 0.4 and one fewer aromatic ring, resulting in lower membrane permeability potential [2]. N-Benzylthiourea (CAS 621-83-0; C₈H₁₀N₂S) has an XLogP3 of approximately 1.5 and lacks the olefinic allyl moiety that provides a second reactive handle [2]. The 0.5–1.6 log unit difference in XLogP3 corresponds to a theoretical 3- to 40-fold difference in octanol–water partition coefficient, which is of high relevance when selecting a compound for cell-permeability or blood–brain barrier penetration studies.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: 2.0; H-Bond Donors: 2; TPSA: 56.2 Ų |
| Comparator Or Baseline | N-Allylthiourea: XLogP3 ≈ 0.4; H-Bond Donors: 2; TPSA: 56.2 Ų (est.). N-Benzylthiourea: XLogP3 ≈ 1.5; H-Bond Donors: 2; TPSA: 56.2 Ų (est.) |
| Quantified Difference | ΔXLogP3 vs. N-allylthiourea: +1.6; ΔXLogP3 vs. N-benzylthiourea: +0.5 |
| Conditions | In silico computed properties (PubChem 2025.09.15 release; XLogP3 algorithm) |
Why This Matters
The intermediate logP of N-benzyl-N′-allylthiourea makes it uniquely suited for applications requiring balanced aqueous solubility and membrane permeability compared with the more hydrophilic N-allylthiourea or the less functionalized N-benzylthiourea.
- [1] PubChem. Compound Summary: Thiourea, N-(phenylmethyl)-N′-2-propenyl-. Computed Descriptors. CID 1581206. View Source
- [2] PubChem. Compound Summaries: N-Allylthiourea (CID 11369) and N-Benzylthiourea (CID 10732). XLogP3 values retrieved 2026-04-28. View Source
